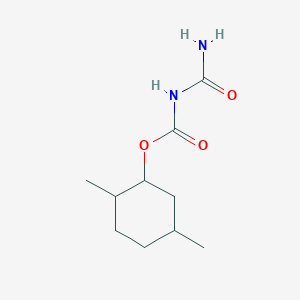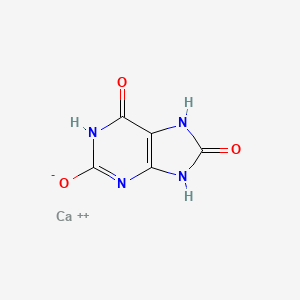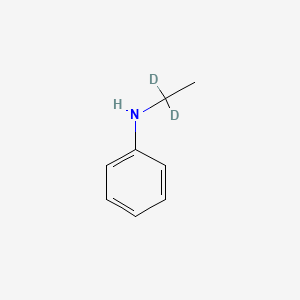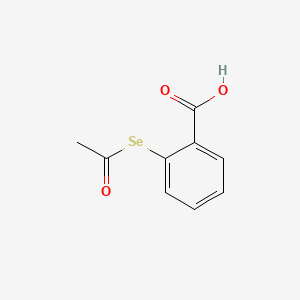
3,4-Diacetyloxy-L-phenylalanyl-3,4-diacetyloxy-L-phenylalanine methyl ester hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Diacetyloxy-L-phenylalanyl-3,4-diacetyloxy-L-phenylalanine methyl ester hydrochloride is a synthetic compound that belongs to the class of diacetyloxy derivatives of phenylalanine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diacetyloxy-L-phenylalanyl-3,4-diacetyloxy-L-phenylalanine methyl ester hydrochloride typically involves the acetylation of L-phenylalanine derivatives. The process begins with the protection of the amino group of L-phenylalanine, followed by the acetylation of the hydroxyl groups on the phenyl ring. The final step involves the esterification of the carboxyl group to form the methyl ester and the addition of hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale acetylation and esterification processes, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of catalysts and optimized reaction conditions would be essential to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
3,4-Diacetyloxy-L-phenylalanyl-3,4-diacetyloxy-L-phenylalanine methyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce the corresponding dihydroxy derivatives.
科学的研究の応用
3,4-Diacetyloxy-L-phenylalanyl-3,4-diacetyloxy-L-phenylalanine methyl ester hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies related to enzyme-substrate interactions and protein modifications.
Industry: It can be utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,4-Diacetyloxy-L-phenylalanyl-3,4-diacetyloxy-L-phenylalanine methyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The acetyl groups may enhance the compound’s ability to cross cell membranes, allowing it to reach intracellular targets. Once inside the cell, the compound can undergo hydrolysis to release active phenylalanine derivatives, which can then participate in various biochemical pathways.
類似化合物との比較
Similar Compounds
3,4-Dihydroxy-L-phenylalanine (L-DOPA): A precursor to dopamine, used in the treatment of Parkinson’s disease.
3,4-Diacetyloxy-L-tyrosine:
Uniqueness
3,4-Diacetyloxy-L-phenylalanyl-3,4-diacetyloxy-L-phenylalanine methyl ester hydrochloride is unique due to its dual acetylation and esterification, which may confer distinct physicochemical properties and biological activities compared to other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
59866-16-9 |
|---|---|
分子式 |
C27H31ClN2O11 |
分子量 |
595.0 g/mol |
IUPAC名 |
[(2S)-3-[3,4-bis(carboxymethyl)phenyl]-1-[[(2S)-3-[3,4-bis(carboxymethyl)phenyl]-1-methoxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]azanium;chloride |
InChI |
InChI=1S/C27H30N2O11.ClH/c1-40-27(39)21(9-15-3-5-17(11-23(32)33)19(7-15)13-25(36)37)29-26(38)20(28)8-14-2-4-16(10-22(30)31)18(6-14)12-24(34)35;/h2-7,20-21H,8-13,28H2,1H3,(H,29,38)(H,30,31)(H,32,33)(H,34,35)(H,36,37);1H/t20-,21-;/m0./s1 |
InChIキー |
OSWNXJXGUNGKKM-GUTACTQSSA-N |
異性体SMILES |
COC(=O)[C@H](CC1=CC(=C(C=C1)CC(=O)O)CC(=O)O)NC(=O)[C@H](CC2=CC(=C(C=C2)CC(=O)O)CC(=O)O)[NH3+].[Cl-] |
正規SMILES |
COC(=O)C(CC1=CC(=C(C=C1)CC(=O)O)CC(=O)O)NC(=O)C(CC2=CC(=C(C=C2)CC(=O)O)CC(=O)O)[NH3+].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Copper, [4-[(4-chlorophenyl)azo]-3-(hydroxy-kappaO)-2-naphthalenecarboxylato(2-)-kappaO]-](/img/structure/B13769087.png)




![2,4-dimethoxy-N-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;hydrogen sulfate](/img/structure/B13769106.png)


![beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-N-[2-(acetyloxy)ethyl]-, methyl ester](/img/structure/B13769115.png)





